4-cyano-1-methyl-4H-pyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-cyano-1-methyl-4H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-3-2-6(4-9)7(5-11)8(10)12/h2-3,5-6H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUKUFSXXXYAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(C(=C1)C(=O)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Amination
The dihydroxypyridine intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 105°C for 72 hours, replacing hydroxyl groups with chlorine atoms. Regioselective amination is then achieved by reacting the chlorinated product with morpholine or 4-methylpiperazine at 25–30°C for 24 hours. This step introduces the carboxamide moiety via nucleophilic substitution, with yields ranging from 50% to 65% depending on the amine’s steric bulk.
Hydrogenation and Hydrolysis
Palladium-catalyzed hydrogenation (20% Pd(OH)₂/C, 40 psi H₂, methanol solvent) reduces the pyridine ring, followed by acidic hydrolysis (6M HCl, reflux) to convert the nitrile group to a carboxamide. This sequence achieves an overall yield of 28–35%, limited by side reactions during the Grignard coupling step.
Key Challenges :
-
Low regioselectivity during chlorination necessitates excess POCl₃.
-
Grignard reactions with o-tolylmagnesium chloride suffer from poor reproducibility (yields: 20–40%).
Cyanoacetic Acid Derivative Condensation
An alternative route employs cyanoacetic acid derivatives condensed with prefunctionalized pyridine precursors. For instance, methyl 3-cyano-4-methylpyridine-2-carboxylate reacts with ammonium hydroxide in tetrahydrofuran (THF) at 60°C for 12 hours, directly forming the carboxamide group. This one-pot method avoids multi-step functionalization but requires stringent temperature control to prevent decarboxylation.
Solvent and Catalyst Optimization
Replacing THF with dimethylformamide (DMF) and using ceric ammonium nitrate (CAN) as a catalyst improves yields to 45–50%. The reaction mechanism involves nucleophilic attack by ammonia on the activated ester, followed by intramolecular cyclization.
Advantages :
-
Fewer purification steps compared to the Guareschi-Thorpe method.
-
Scalable to gram quantities without specialized equipment.
Two-Step Synthesis via 2-Cyano-4-Pyrones
A novel two-step protocol leverages 2-cyano-4-pyrone intermediates, enabling rapid access to the target compound.
Step 1: Formation of 5-Amino-3-Oxopent-4-Enamides
2-Cyano-6-methyl-4-pyrone reacts with primary amines (e.g., benzylamine) in dichloromethane at –20°C for 8 days, yielding 5-amino-3-oxopent-4-enamides. Electron-withdrawing groups on the pyrone enhance reactivity, with trifluoromethyl substituents achieving 62% yield.
Step 2: Cyclization to 4-Pyridone-3-Carboxamides
Treatment with dimethylformamide dimethyl acetal (DMF-DMA) in toluene induces cyclization via α-enamination. For example, 5-amino-3-oxo-N-(4-methoxyphenyl)pent-4-enamide converts to this compound in 70% yield after 24 hours at ambient temperature.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Temperature | 20–25°C |
| Time | 24 hours |
| Catalyst | None |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Overall Yield | Key Limitation |
|---|---|---|
| Guareschi-Thorpe | 28–35% | Low Grignard reproducibility |
| Cyanoacetic Acid | 45–50% | Decarboxylation side reactions |
| Two-Step Pyrone | 55–70% | Long reaction times (Step 1) |
Cost and Scalability
The Guareschi-Thorpe method requires expensive Pd catalysts and specialized hydrogenation equipment, whereas the two-step pyrone route uses affordable reagents but demands extended reaction times. Cyanoacetic acid condensation strikes a balance, with DMF and CAN being cost-effective for lab-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyano-1-methyl-4H-pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Conversion to 4-amino-1-methyl-4H-pyridine-3-carboxamide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-cyano-1-methyl-4H-pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyano-1-methyl-4H-pyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The cyano group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxamide group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-cyano-1-methyl-4H-pyridine-3-carboxamide with related pyridine derivatives, focusing on substituents, functional groups, molecular properties, and synthetic pathways.
Structural and Functional Group Analysis
Key Observations:
- Substituent Effects: The target compound’s 4-cyano and 3-carboxamide groups enhance polarity compared to chloro- or methoxy-substituted analogs . This may improve aqueous solubility but reduce lipid membrane permeability.
- Molecular Weight : The target compound (~161 g/mol) is significantly smaller than phenyl-rich analogs (e.g., ~466–545 g/mol in ), suggesting better bioavailability .
Physicochemical Properties
- Melting Points: Pyridine derivatives with amino or carboxamide groups (e.g., compounds) exhibit high melting points (268–287°C) due to hydrogen bonding . The target compound’s carboxamide group likely confers a similarly high melting point.
- Synthetic Pathways : highlights DMF as a solvent for pyridine-carboxamide coupling reactions, suggesting analogous methods for synthesizing the target compound .
Metabolic Stability and Reactivity
- Enzyme inducers (e.g., phenobarbital) may accelerate this metabolism, impacting drug half-life .
- Cyano Group Reactivity: The 4-cyano group may participate in nucleophilic addition or serve as a leaving group in further derivatization, similar to 3-cyanopyridines in .
Biological Activity
4-Cyano-1-methyl-4H-pyridine-3-carboxamide, a heterocyclic compound belonging to the pyridine family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure:
- Molecular Formula: C₇H₆N₄O
- CAS Number: 533-51-7
- Molecular Weight: 150.15 g/mol
The compound features a cyano group and a carboxamide functional group, contributing to its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the promising anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 33.43 | |
| A549 (Lung Cancer) | 58.44 | |
| HT29 (Colon Cancer) | 58.44 | |
| BEL-7402 (Liver Cancer) | 10.74 |
The compound showed varying degrees of effectiveness, particularly in the MCF-7 and HT29 cell lines, where it induced apoptosis and inhibited cell proliferation.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction: The compound has been shown to significantly activate apoptotic pathways in cancer cells, leading to increased cell death rates.
- Inhibition of Kinases: It exhibits inhibitory effects on specific kinases involved in cancer progression, such as Pim kinases, which are critical for cell survival and proliferation .
- Antioxidant Properties: Some studies suggest that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cancer cells .
Case Studies and Research Findings
A notable study investigated the effects of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with a reported decrease in tumor weight by approximately 50% after treatment with the compound over four weeks .
Another research highlighted its role in modulating inflammatory pathways that are often upregulated in cancerous tissues. The compound was found to inhibit NF-κB signaling, which is crucial for the survival of many cancer cells .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound remains under investigation. Preliminary toxicity studies suggest that it exhibits lower toxicity towards normal cells compared to established chemotherapeutic agents like cisplatin and fluorouracil .
Table 2: Toxicity Comparison with Standard Chemotherapeutics
| Compound | CC₅₀ (µM) Normal Cells | CC₅₀ (µM) Cancer Cells |
|---|---|---|
| 4-Cyano-1-methyl... | >150 | ~58 |
| Cisplatin | ~47 | ~10 |
| Fluorouracil | ~381 | ~58 |
These findings underscore the potential of this compound as a safer alternative in cancer therapy.
Q & A
Q. What are the recommended synthetic routes for 4-cyano-1-methyl-4H-pyridine-3-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, cyano group introduction via Knoevenagel condensation or palladium-catalyzed cross-coupling could be explored. Reaction efficiency can be optimized by varying temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve ≥98% purity . Monitor reaction progress using TLC or inline FTIR to identify intermediate phases.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures ≥98% purity .
- Structural Confirmation :
- NMR : ¹H NMR (DMSO-d₆) to verify methyl group (δ 2.4–2.6 ppm) and pyridine ring protons (δ 7.8–8.2 ppm).
- Mass Spectrometry : HRMS (ESI+) for molecular ion [M+H]⁺ matching theoretical mass (±2 ppm).
- IR : Confirm cyano stretch (~2200 cm⁻¹) and carboxamide C=O (~1650 cm⁻¹) .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Quantify via UV-Vis calibration curves.
- Stability : Incubate in liver microsomes (human/rat) at 37°C for 0–60 minutes. Analyze degradation products using LC-MS to identify metabolic soft spots (e.g., hydrolysis of the carboxamide group) .
Advanced Methodological Challenges
Q. How can researchers employ factorial design to optimize reaction parameters in the synthesis of this compound?
- Methodological Answer : Use a 2³ factorial design to test variables: temperature (X₁: 80°C vs. 120°C), catalyst loading (X₂: 5% vs. 10%), and solvent polarity (X₃: DMF vs. acetonitrile). Measure response variables (yield, purity) and analyze interactions using ANOVA. For example, a Pareto chart may reveal that temperature-catalyst interaction significantly impacts yield (p < 0.05). Follow up with central composite design (CCD) for non-linear optimization .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound?
- Methodological Answer :
- Multi-Parameter Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers) with experimental kinetic data (Arrhenius plots).
- Hybrid Approaches : Use molecular dynamics (MD) simulations to account for solvent effects, which may explain discrepancies in nucleophilic attack rates.
- Sensitivity Analysis : Identify computational parameters (e.g., basis set selection) that most affect prediction accuracy. Cross-validate with experimental substituent effects (e.g., electron-withdrawing groups on pyridine ring) .
Q. How can researchers investigate the compound’s intermolecular interactions in solid-state formulations?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing to identify hydrogen bonds (e.g., carboxamide N–H···O=C) or π-π stacking between pyridine rings.
- DSC/TGA : Measure melting points and thermal degradation profiles to assess polymorph stability.
- Hirshfeld Surface Analysis : Quantify intermolecular contact contributions (e.g., C–H···N interactions with cyano groups) using CrystalExplorer .
Q. What methodological frameworks are recommended for analyzing contradictory bioactivity data across cell lines?
- Methodological Answer :
- Dose-Response Normalization : Use Hill equation modeling to compare EC₅₀ values across assays.
- Pathway Enrichment Analysis : Apply STRING or KEGG databases to identify cell line-specific signaling pathways (e.g., MAPK vs. PI3K dominance).
- Resazurin Assay Controls : Rule out false positives due to mitochondrial toxicity by correlating viability with ATP levels .
Data Interpretation and Validation
Q. How should researchers validate the compound’s proposed mechanism of action when structural analogs show conflicting results?
- Methodological Answer :
- SAR Studies : Synthesize analogs with systematic modifications (e.g., replacing cyano with nitro or methyl groups). Test activity in enzyme inhibition assays (e.g., IC₅₀ for kinase targets).
- Docking Simulations : Use AutoDock Vina to compare binding poses of analogs with X-ray co-crystal structures. Identify critical interactions (e.g., hydrogen bonds with hinge regions).
- SPR/BLI : Quantify binding kinetics (kₒₙ/kₒff) to confirm target engagement specificity .
Q. What computational tools are most reliable for predicting the compound’s environmental fate or toxicity?
- Methodological Answer :
- EPI Suite : Estimate biodegradation (Biowin) and bioaccumulation (BCF) potentials.
- OECD QSAR Toolbox : Predict acute toxicity (e.g., LC₅₀ for Daphnia magna) using structural alerts (e.g., cyano group liability).
- Molecular Docking : Screen against ToxCast receptors (e.g., nuclear receptors) to identify off-target risks .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in synthetic protocols for this compound?
- Methodological Answer :
- Detailed Metadata : Report exact catalyst batches (e.g., Pd(PPh₃)₄ Lot #), solvent water content (<50 ppm), and stirring rates.
- Open-Source Validation : Share raw NMR/HPLC files in repositories like Zenodo.
- Robustness Testing : Repeat reactions under ±10% variation in key parameters (e.g., temperature, reagent stoichiometry) to define tolerance ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
